![molecular formula C14H13ClO2 B12563565 2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol CAS No. 194548-51-1](/img/structure/B12563565.png)
2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Chloro-6’-methoxy-4’-methyl[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-6’-methoxy-4’-methyl[1,1’-biphenyl]-4-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 2-chloro-6-methoxy-4-methylphenylboronic acid) is coupled with a biphenyl derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of 2’-Chloro-6’-methoxy-4’-methyl[1,1’-biphenyl]-4-ol may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2’-Chloro-6’-methoxy-4’-methyl[1,1’-biphenyl]-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to form a hydrogenated biphenyl derivative.
Substitution: The chloro group can be substituted with other functional groups such as amino, nitro, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of hydrogenated biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学研究应用
2’-Chloro-6’-methoxy-4’-methyl[1,1’-biphenyl]-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2’-Chloro-6’-methoxy-4’-methyl[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as the chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets .
相似化合物的比较
Similar Compounds
2-Chloro-6-methoxy-4-methylquinoline: A compound with a similar structure but different core scaffold.
2,4-Disubstituted thiazoles: Compounds with similar functional groups but different heterocyclic structure.
Uniqueness
2’-Chloro-6’-methoxy-4’-methyl[1,1’-biphenyl]-4-ol is unique due to its specific combination of functional groups and biphenyl structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
194548-51-1 |
|---|---|
分子式 |
C14H13ClO2 |
分子量 |
248.70 g/mol |
IUPAC 名称 |
4-(2-chloro-6-methoxy-4-methylphenyl)phenol |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-12(15)14(13(8-9)17-2)10-3-5-11(16)6-4-10/h3-8,16H,1-2H3 |
InChI 键 |
DOYKHUXPWNJZDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
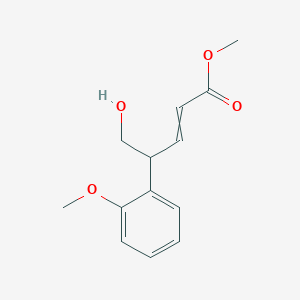
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
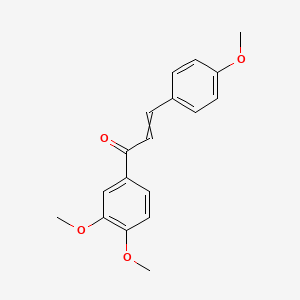
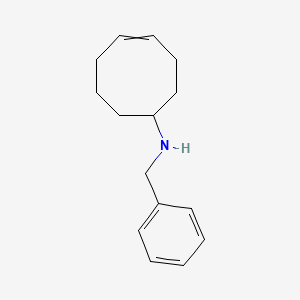
![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)

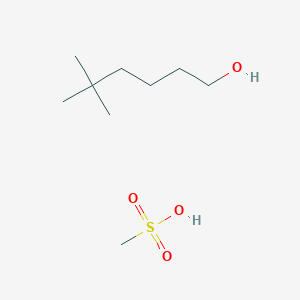
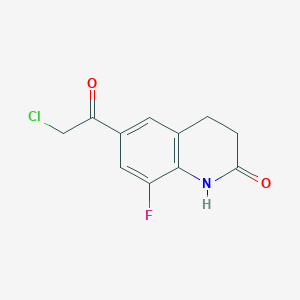
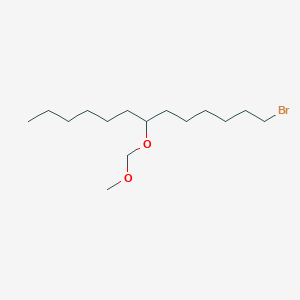
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)
